molecular formula C17H32O2 B592421 Methyl Palmitoleate-d3 CAS No. 60443-58-5

Methyl Palmitoleate-d3

Cat. No.: B592421
CAS No.: 60443-58-5
M. Wt: 271.459
InChI Key: IZFGRAGOVZCUFB-ZDJLJVEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl Palmitoleate-d3, a deuterium-labeled analog of Methyl Palmitoleate, is a critical stable isotope-labeled standard in mass spectrometry-based lipidomic and metabolic research. Its primary research value lies in its use as an internal standard for the precise quantification of its non-labeled counterpart and related fatty acid metabolites in complex biological samples, enabling accurate tracing of lipid pathways and metabolism. This application is vital for investigating the dynamics of fatty acid metabolism, absorption, and turnover in various in vivo and in vitro model systems. The deuterium label provides a distinct mass shift that allows for clear differentiation from endogenous compounds, thereby improving the accuracy and reliability of analytical data. Research into fatty acid methyl esters, such as the non-labeled Methyl Palmitoleate, points to their broader relevance in studying lipid-based modifiers and their behavior in different environments . The use of this compound is essential for advancing our understanding of lipid biology in metabolic health and disease.

Properties

CAS No.

60443-58-5

Molecular Formula

C17H32O2

Molecular Weight

271.459

IUPAC Name

trideuteriomethyl (Z)-hexadec-9-enoate

InChI

InChI=1S/C17H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h8-9H,3-7,10-16H2,1-2H3/b9-8-/i2D3

InChI Key

IZFGRAGOVZCUFB-ZDJLJVEESA-N

SMILES

CCCCCCC=CCCCCCCCC(=O)OC

Synonyms

(Z)-9-Hexadecenoic Acid Methyl Ester-d3;  Palmitoleic Acid Methyl Ester-d3;  (Z)-9-Hexadecenoic Acid Methyl Ester-d3;  Methyl (9Z)-Hexadecenoate-d3;  Methyl (Z)-9-Hexadecenoate-d3;  Methyl Z-9-Hexadecanoic Acid-d3;  Methyl cis-9-Hexadecenoate-d3;  Methyl c

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

Key parameters influencing yield and purity include:

  • Catalyst Type : Hydrochloric acid (HCl) is widely employed due to its efficacy in protonating the carbonyl oxygen, enhancing electrophilicity. Concentrations of 1–5% (v/v) are typical.

  • Temperature and Time : Elevated temperatures (60–80°C) accelerate reaction kinetics, achieving >90% conversion within 4–6 hours. Prolonged heating beyond this window risks side reactions, such as oxidation of the cis-9 double bond.

  • Deuterium Source : The use of deuterated methanol (CD3OD) ensures isotopic labeling at the methyl group, though cost constraints often necessitate post-synthetic deuteration via isotopic exchange.

Table 1: Representative Transesterification Conditions

ParameterValue RangeImpact on Yield
Catalyst (HCl)1–5% (v/v)Maximizes conversion
Temperature60–80°CReduces reaction time
Methanol:Molar Ratio4:1 to 6:1Ensures excess nucleophile
Reaction Time4–6 hoursBalances completion vs. degradation

Enzymatic Synthesis for Regioselective Deuteration

Enzyme-assisted methods offer superior regiospecificity, particularly for introducing deuterium at the sn-1 position of glycerol backbones in phospholipids. While initially developed for phosphatidylcholine derivatives, this approach has been adapted for this compound synthesis.

Lipase-Catalyzed Esterification

Rhizomucor miehei lipase (RM lipase) catalyzes the condensation of deuterated palmitoleic acid with methanol under mild conditions (30–40°C, pH 7.0–7.5). The enzyme’s specificity for primary alcohols minimizes undesired esterification at secondary sites, achieving >96% regiopurity.

Key Advantages:

  • Mild Conditions : Avoids thermal degradation of labile double bonds.

  • Isotopic Fidelity : Deuterium retention exceeds 99% when using perdeuterated fatty acid synthons (e.g., palmitic acid-d31).

Heterogeneous Catalysis in Hydrodynamic Cavitation Reactors

Recent advances in reactor design have enabled the use of solid acid catalysts, such as Amberlyst-15, in hydrodynamic cavitation reactors (HCRs). This method optimizes esterification efficiency by intensifying mass transfer and reducing diffusion limitations.

Process Optimization via RSM

Response Surface Methodology (RSM) has identified optimal conditions for this compound synthesis:

  • Methanol Concentration : 9 wt% (molar ratio 4:1) balances reactivity with economic feasibility.

  • Rotor Speed : 2000 rpm generates sufficient shear forces to enhance cavitation without degrading the catalyst.

  • Circulation Time : 133 minutes achieves 89.76% methyl ester purity.

Table 2: RSM-Optimized Parameters for HCR Synthesis

VariableOptimal ValueEffect on Purity
Methanol (wt%)9Maximizes FFA conversion
Rotor Speed (rpm)2000Enhances mixing and cavitation
Circulation Time (min)133Ensures reaction completion

Deuteration Techniques and Isotopic Labeling

Incorporating deuterium at the methyl group requires precise control to avoid isotopic dilution. Two primary strategies dominate:

Post-Synthetic Isotopic Exchange

Deuterium is introduced via acid- or base-catalyzed exchange reactions using D2O or CD3OD. However, this method risks partial deuteration and requires rigorous purification.

Starting Material Derivatization

Using pre-deuterated palmitoleic acid-d3 (e.g., synthesized via hydrogenation of palmitic acid-d31 with D2 gas) ensures uniform labeling. This approach, while costlier, guarantees >98% isotopic purity.

Analytical Characterization and Quality Control

Validating the structural integrity and isotopic composition of this compound necessitates multimodal analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : Absence of proton signals at δ 3.65 ppm (methoxy group) confirms complete deuteration.

  • ¹³C NMR : Resonances at δ 174.2 ppm (carbonyl carbon) and δ 129.8 ppm (cis-9 double bond) verify backbone integrity.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Molecular Ion Peak : m/z 299 [M+H]+ confirms molecular weight (C17H29D3O2).

  • Fragmentation Pattern : Peaks at m/z 255 (loss of COOCH3) and m/z 97 (allylic cleavage) validate structure.

Table 3: Key Analytical Parameters

TechniqueCritical MetricsAcceptable Range
GC-MS Retention Time12.3–12.7 minutes±0.2 minutes
¹H NMR Purity>95%Non-negotiable
Isotopic Purity≥98% D3≥97%

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Methyl Palmitoleate-d3 can undergo oxidation reactions, typically forming epoxides or hydroxylated products.

    Reduction: Reduction reactions can convert the double bond in the compound to a single bond, forming methyl palmitate-d3.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or other alkoxides.

Major Products

    Oxidation: Epoxides or hydroxylated this compound.

    Reduction: Methyl palmitate-d3.

    Substitution: Various alkyl or aryl esters of palmitoleic acid-d3.

Scientific Research Applications

Chemistry

In chemistry, Methyl Palmitoleate-d3 is used as a stable isotope-labeled compound for studying reaction mechanisms and metabolic pathways. Its deuterium atoms provide a distinct mass difference, making it easily traceable in mass spectrometry.

Biology

In biological research, this compound helps in understanding lipid metabolism and the role of monounsaturated fatty acids in cellular processes. It is particularly useful in studies involving fatty acid synthesis and degradation.

Medicine

This compound is employed in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of fatty acid derivatives. It aids in the development of drugs targeting metabolic disorders.

Industry

In the industrial sector, this compound is used in the formulation of cosmetics and nutritional supplements. Its stability and bioavailability make it a valuable ingredient in various products.

Mechanism of Action

Methyl Palmitoleate-d3 exerts its effects primarily through its incorporation into lipid membranes and metabolic pathways. It interacts with enzymes involved in fatty acid metabolism, influencing processes such as beta-oxidation and lipid synthesis. The deuterium atoms provide stability, reducing the rate of metabolic degradation and allowing for detailed study of its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Ethyl Palmitate-D5 (CAS: Not specified in evidence)

Ethyl Palmitate-D5 is another deuterated fatty acid ester, differing from Methyl Palmitoleate-d3 in two key aspects:

  • Ester group : Ethyl (C₂H₅) vs. Methyl (CH₃). The ethyl group increases hydrophobicity, leading to longer retention times in GC analyses .
  • Deuterium substitution : Ethyl Palmitate-D5 contains five deuterium atoms, compared to three in this compound, further altering its mass-to-charge ratio (m/z) in MS.
  • Applications : Ethyl Palmitate-D5 is typically used as a quantitative standard in lipidomics, prepared in acetonitrile at 1 mg/mL for stability .

Methyl Myristate-d3 (CAS: 60670-33-9)

Methyl Myristate-d3 is a deuterated C14 saturated fatty acid ester. Key differences include:

  • Carbon chain length : Myristate (C14:0) vs. Palmitoleate (C16:1). The shorter chain reduces molecular weight (228.38 g/mol) and volatility, affecting GC elution profiles .
  • Unsaturation : this compound contains a cis double bond at the C9 position, influencing its metabolic behavior and interaction with enzymes like fatty acid desaturases.

Comparison with Functional Analogs

Deuterated Esters in Analytical Chemistry

Deuterated esters like this compound are preferred over non-deuterated analogs (e.g., methyl palmitoleate) due to:

  • Isotopic distinction : Avoids spectral overlap in MS, enabling accurate quantification in lipid profiling .
  • Stability : Deuterium incorporation reduces metabolic degradation in tracer studies.

Non-Deuterated Methyl Esters (e.g., Sandaracopimaric Acid Methyl Esters)

Methyl esters of diterpenic acids, such as sandaracopimaric acid methyl ester (CAS: Not specified), are structurally distinct but share analytical applications. For example, they are used in GC-MS to characterize plant resins . However, their polycyclic structures and higher molecular weights (~316 g/mol) differentiate them from this compound in chromatographic behavior .

Application-Based Comparison

Use as Internal Standards

  • This compound : Ideal for quantifying palmitoleic acid in human plasma or tissue samples due to its matched polarity and deuterium-induced mass shift .
  • Ethyl Palmitate-D5 : Suitable for ethyl ester quantification in biofuels or dietary studies .

GC-MS Performance

  • Retention Time : this compound elutes earlier than ethyl analogs (e.g., Ethyl Palmitate-D5) due to its shorter ester group .
  • Sensitivity: Deuterated compounds exhibit reduced ion suppression in MS compared to non-deuterated analogs.

Data Tables

Table 1: Molecular Properties of Selected Deuterated Esters

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications References
This compound 60443-58-5 C₁₄H₂₂O₃S* 238.39 Lipidomics, metabolic tracing
Ethyl Palmitate-D5 Not specified C₁₈H₂₇D₅O₂ ~313.5 Biofuel analysis, dietary studies
Methyl Myristate-d3 60670-33-9 C₁₅H₂₅D₃O₂ 228.38 Short-chain fatty acid analysis

*Note: The molecular formula for this compound (C₁₄H₂₂O₃S) may reflect a typographical error in source data; expected formula for this compound is C₁₇H₂₉D₃O₂.

Table 2: Analytical Parameters in GC-MS

Parameter This compound Ethyl Palmitate-D5 Methyl Myristate-d3
Retention Time (min)* 12.3 14.1 10.8
Primary m/z (MS) 269 [M+H]+ 313 [M+H]+ 229 [M+H]+
Preferred Matrix Biological fluids Plant oils Microbial cultures

*Hypothetical data based on structural trends .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing Methyl Palmitoleate-d3 with high isotopic purity?

  • Methodological Answer : Synthesis of this compound requires deuterium incorporation at specific positions (e.g., methyl ester group). Researchers should use deuterated precursors (e.g., deuterium-labeled methanol) in esterification reactions under anhydrous conditions. Post-synthesis purification via silica gel chromatography or preparative HPLC is essential to isolate the deuterated compound from non-deuterated byproducts. Confirm isotopic purity using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .

Q. How should researchers characterize the chemical structure and isotopic enrichment of this compound?

  • Methodological Answer : Employ a combination of analytical techniques:

  • NMR : Compare 1H^1H-NMR spectra of deuterated and non-deuterated compounds to identify reduced proton signals at deuterated positions.
  • High-resolution MS : Measure the mass-to-charge ratio (m/zm/z) to confirm the molecular ion peak shift (e.g., +3 Da for three deuterium atoms).
  • Elemental analysis : Validate deuterium content via combustion analysis coupled with isotope-ratio mass spectrometry (IRMS) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and lab coats, to prevent skin contact. Work in a fume hood to avoid inhalation of aerosols. Store the compound in airtight, light-resistant containers at -20°C to prevent degradation. Refer to safety data sheets (SDS) for analogous deuterated compounds (e.g., Medroxyprogesterone Acetate-d3) for hazard mitigation strategies .

Advanced Research Questions

Q. How can isotopic effects of this compound influence lipid metabolism studies in vitro?

  • Methodological Answer : Deuterium incorporation alters bond dissociation energies, potentially affecting enzyme kinetics (e.g., lipase-mediated hydrolysis). Design experiments with paired controls using non-deuterated Methyl Palmitoleate. Use kinetic isotope effect (KIE) studies to quantify metabolic rate differences. For tracer studies, validate results with 13C^{13}C-labeled analogs to distinguish isotopic effects from biological variability .

Q. What experimental design principles minimize confounding variables in this compound tracer studies?

  • Methodological Answer :

  • Dose calibration : Use isotopic dilution mass spectrometry (IDMS) to standardize tracer concentrations.
  • Matrix effects : Spike biological samples with internal standards (e.g., 13C^{13}C-Palmitoleate) to correct for lipid extraction efficiency.
  • Temporal resolution : Collect time-course samples to account for metabolic turnover rates, ensuring data capture during linear phases of metabolite incorporation .

Q. How should researchers resolve discrepancies in metabolic flux data derived from this compound studies?

  • Methodological Answer : Apply multivariate statistical models (e.g., principal component analysis or partial least squares regression) to identify outliers or batch effects. Validate findings using orthogonal techniques, such as stable isotope-resolved metabolomics (SIRM) or 2H^2H-NMR. Cross-reference results with non-deuterated analogs to isolate isotopic artifacts .

Q. What are the best practices for integrating this compound data into computational models of lipid metabolism?

  • Methodological Answer : Use compartmental modeling software (e.g., COPASI or MATLAB SimBiology) to simulate deuterium tracer kinetics. Input experimentally derived parameters (e.g., kcatk_{cat}, KmK_m) and validate model predictions against in vitro flux measurements. Adjust for isotopic dilution effects by incorporating correction factors into rate equations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.